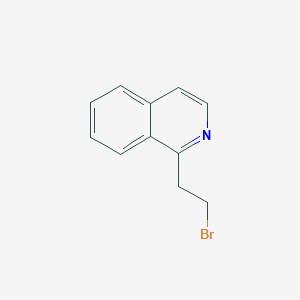

1-(2-Bromoethyl)isoquinoline

Description

1-(2-Bromoethyl)isoquinoline is a brominated isoquinoline derivative characterized by a bromoethyl substituent at the 1-position of the isoquinoline core. The bromoethyl group introduces both steric bulk and electronic effects (e.g., electron-withdrawing character), which may influence reactivity, coordination chemistry, and biological activity. Isoquinoline derivatives are widely studied for applications in medicinal chemistry (e.g., kinase inhibition , antimicrobial agents ), materials science (e.g., luminescent complexes ), and enzyme inhibition .

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

1-(2-bromoethyl)isoquinoline |

InChI |

InChI=1S/C11H10BrN/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7H2 |

InChI Key |

FMXFZZJDLGQYHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)isoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated using bromine in the presence of a suitable solvent like nitrobenzene to yield this compound . Another method involves the reaction of isoquinoline with 2-bromoethanol under acidic conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)isoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromoethyl group can yield ethyl or other alkyl derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substitution reactions yield various isoquinoline derivatives with different functional groups.

- Oxidation reactions produce hydroxylated or carbonylated isoquinoline compounds.

- Reduction reactions result in alkylated isoquinoline derivatives .

Scientific Research Applications

1-(2-Bromoethyl)isoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds . The compound’s ability to modulate biological pathways is attributed to its structural similarity to natural alkaloids and its potential to interact with cellular receptors and enzymes .

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Isoquinoline Derivatives

Substituent Position and Connectivity

- 1-Position Substitution: Substitution at the 1-position of isoquinoline is critical for modulating interactions in biological and coordination systems. For example: 1-(1-Benzyl-1,2,3-triazol-4-yl)isoquinoline forms stable Ru(II) complexes with distinct metal-to-ligand charge transfer (MLCT) absorbance profiles (450/472 nm) . 1-(Cycloalkyl)isoquinolines exhibit variable binding modes in enzyme active sites due to steric and electronic effects . 1-(Thien-2-yl)isoquinoline in iridium complexes enhances absorption properties compared to phenyl-substituted analogs .

- Bromoethyl vs. Other Substituents: The 2-bromoethyl group introduces a flexible alkyl chain with a polarizable bromine atom, contrasting with rigid substituents like triazoles or aromatic rings.

Electronic Effects

- Bromine’s electron-withdrawing nature may stabilize negative charge in intermediates or transition states, facilitating nucleophilic substitution reactions.

Antimicrobial Activity

Ru(II) coordination compounds with 1-(1-benzyl-triazol-4-yl)isoquinoline chelators exhibit 2.5- to 40-fold improved MIC values against Gram-positive bacteria (e.g., Bacillus subtilis, MIC = 0.4 μM) compared to pyridine analogs . This enhancement is attributed to increased hydrophobicity from the isoquinoline core.

Table 1: MIC Values of Isoquinoline vs. Pyridine Chelators

| Compound Class | MIC (μM) | Target Organism |

|---|---|---|

| Isoquinoline-triazole-Ru | 0.4 | Bacillus subtilis |

| Pyridine-triazole-Ru | 1.0–16.0 | Bacillus subtilis |

Enzyme Inhibition

- Protein Kinase C (PKC) Inhibition: Isoquinoline sulfonamides (e.g., H7) inhibit PKC with nanomolar affinity, correlating with their ability to block cytotoxic T lymphocyte (CTL) activity . Bromoethyl substitution may alter steric compatibility with enzyme active sites, as seen in 1-(cycloalkyl)isoquinolines, where minor structural changes drastically shift inhibitory profiles .

Luminescent and Absorption Properties

- Iridium Complexes: Isoquinoline ligands with thienyl substituents (e.g., 1-(thien-2-yl)isoquinoline) exhibit higher absorption coefficients than phenyl analogs due to extended conjugation . A bromoethyl group, being non-conjugated, may reduce absorption intensity but introduce heavy atom effects for enhanced intersystem crossing.

Table 2: Fluorescence Quantum Yields of Isoquinoline Derivatives

| Compound | Quantum Yield | Substituent Type |

|---|---|---|

| 1-(Isoquinolin-3-yl)azetidin-2-one | 0.963 | Lactam |

| Other lactam derivatives | 0.45–0.72 | Lactam |

Coordination Chemistry

- Ru(II) Complexes: The 1-position’s steric environment dictates geometric isomerism in Ru(II) complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.